(5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride
Description
(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a substituted oxazoline ring. The oxazoline moiety (a five-membered heterocyclic ring containing oxygen and nitrogen) is modified with two methyl groups at the 5-position, imparting steric and electronic effects. The sulfonyl chloride group (-SO₂Cl) is a highly reactive electrophilic moiety, commonly utilized in sulfonylation reactions to introduce sulfonate or sulfonamide functionalities into target molecules. This compound’s reactivity is influenced by the electron-withdrawing nature of the oxazoline ring and steric hindrance from the dimethyl substituents, which may modulate its stability and interaction with nucleophiles .
Properties
IUPAC Name |
(5,5-dimethyl-4H-1,2-oxazol-3-yl)methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3S/c1-6(2)3-5(8-11-6)4-12(7,9)10/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPSPXNQQZFJLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)CS(=O)(=O)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride typically involves the following steps:
Formation of the oxazole ring: : This can be achieved through cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.
Introduction of the sulfonyl chloride group: : The oxazole ring is then functionalized with a sulfonyl chloride group using reagents like thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control of reaction conditions to ensure purity and yield. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
(5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form sulfonyl oxide derivatives.
Reduction: : Reduction reactions can lead to the formation of corresponding sulfonic acids.
Substitution: : Nucleophilic substitution reactions can occur at the sulfonyl chloride group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Nucleophiles like amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed
Sulfonyl Oxides: : Resulting from oxidation reactions.
Sulfonic Acids: : Resulting from reduction reactions.
Nucleophilic Substitution Products: : Various derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities and interactions with biological targets.
Medicine: : Investigated for its therapeutic potential in drug development.
Industry: : Employed in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which (5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride exerts its effects involves its reactivity as a sulfonyl chloride. It can act as an electrophile, reacting with nucleophiles to form various derivatives. The molecular targets and pathways involved would depend on the specific application and the biological or chemical context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with other sulfonyl chlorides and heterocyclic derivatives based on structural features, reactivity, and applications.
Structural and Electronic Comparisons
Key Observations :
- The oxazoline ring in the target compound introduces electron-withdrawing effects, polarizing the sulfonyl chloride group. However, steric shielding from the dimethyl groups reduces accessibility to nucleophiles compared to linear methanesulfonyl chloride .
Stability and Handling
- The target compound’s oxazoline ring may confer hydrolytic instability compared to aromatic sulfonyl chlorides. For instance, TsCl is stable under aqueous workup conditions, whereas oxazoline derivatives may require anhydrous handling to prevent decomposition .
- In contrast, triazole-thioethers (e.g., compounds in ) exhibit greater hydrolytic stability due to the inert C-S bond, enabling storage at ambient conditions .
Biological Activity
(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanesulfonyl chloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an oxazole ring structure, which is known to interact with various biological targets, making it a candidate for drug development. This article delves into the biological activities associated with this compound, supported by research findings and data tables.
Chemical Structure and Properties
The chemical formula for this compound is . It exhibits unique structural characteristics that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 196.68 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Appearance | Colorless to pale yellow liquid |
The mechanism of action of this compound involves its interaction with various molecular targets such as enzymes and receptors. The oxazole ring can form hydrogen bonds and engage in hydrophobic interactions, modulating the activity of these biological targets. This modulation can lead to significant biological effects, including anti-inflammatory and antimicrobial activities.
Antimicrobial Activity
Research has indicated that compounds containing oxazole rings exhibit antimicrobial properties. A study demonstrated that related oxazole derivatives showed significant inhibitory effects against various bacterial strains. The specific activity of this compound against pathogens like Staphylococcus aureus and Escherichia coli has yet to be extensively documented but is anticipated based on structural similarities.
Anti-inflammatory Properties
The anti-inflammatory potential of oxazole derivatives has been explored in several studies. For instance, compounds similar to this compound were found to inhibit pro-inflammatory cytokines in vitro. This suggests a potential therapeutic application in treating inflammatory diseases.
Anticancer Activity
Preliminary studies have indicated that oxazole-containing compounds may exhibit anticancer properties. For example, certain derivatives have been shown to induce apoptosis in cancer cell lines. The specific effects of this compound on cancer cells remain under investigation.
Case Study 1: Antimicrobial Testing
A recent study tested various oxazole derivatives against a panel of bacterial strains. The results indicated that compounds with similar structures to this compound had minimum inhibitory concentrations (MIC) ranging from 0.25 to 8 µg/mL against E. coli. This suggests promising antimicrobial activity.
Case Study 2: Inhibition of Inflammatory Pathways
In vitro assays were conducted using macrophage cell lines treated with inflammatory stimuli. Compounds structurally related to this compound significantly reduced the production of TNF-alpha and IL-6 cytokines by up to 70%, indicating strong anti-inflammatory potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
